molecular formula C10H10Cl2O2S B14372725 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole CAS No. 90793-81-0

5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole

Cat. No.: B14372725
CAS No.: 90793-81-0
M. Wt: 265.16 g/mol
InChI Key: ZZYGUOKCIVPMDT-UHFFFAOYSA-N
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Description

5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloro and chloroethylsulfanylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole typically involves the reaction of 5-chloro-1,3-benzodioxole with 2-chloroethylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro groups to corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of oxidative stress, depending on the specific application and target.

Comparison with Similar Compounds

    5-Chloro-1,3-benzodioxole: Lacks the chloroethylsulfanylmethyl group, making it less reactive in certain applications.

    6-(2-Chloroethylsulfanylmethyl)-1,3-benzodioxole: Similar structure but without the chloro substitution on the benzodioxole ring.

    5-Bromo-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole: Bromine substitution instead of chlorine, which can affect reactivity and biological activity.

Uniqueness: 5-Chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole is unique due to the presence of both chloro and chloroethylsulfanylmethyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.

Properties

CAS No.

90793-81-0

Molecular Formula

C10H10Cl2O2S

Molecular Weight

265.16 g/mol

IUPAC Name

5-chloro-6-(2-chloroethylsulfanylmethyl)-1,3-benzodioxole

InChI

InChI=1S/C10H10Cl2O2S/c11-1-2-15-5-7-3-9-10(4-8(7)12)14-6-13-9/h3-4H,1-2,5-6H2

InChI Key

ZZYGUOKCIVPMDT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSCCCl)Cl

Origin of Product

United States

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